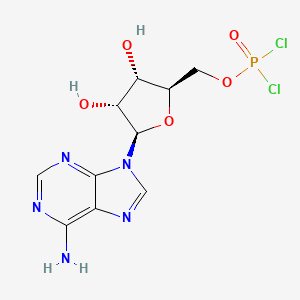
5'-O-(Dichlorophosphoryl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dichlorophosphoryl)adenosine is a modified nucleoside derivative of adenosine, where the 5’-hydroxyl group of adenosine is substituted with a dichlorophosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dichlorophosphoryl)adenosine typically involves the reaction of adenosine with dichlorophosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphoryl group. The general reaction scheme is as follows: [ \text{Adenosine} + \text{Dichlorophosphoryl chloride} \rightarrow \text{5’-O-(Dichlorophosphoryl)adenosine} ]
Industrial Production Methods
While specific industrial production methods for 5’-O-(Dichlorophosphoryl)adenosine are not well-documented, the general principles of large-scale nucleoside modification can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dichlorophosphoryl)adenosine can undergo various chemical reactions, including:
Hydrolysis: The dichlorophosphoryl group can be hydrolyzed to yield adenosine and dichlorophosphoric acid.
Substitution: The dichlorophosphoryl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Requires nucleophiles and appropriate solvents, often under mild heating.
Major Products
Hydrolysis: Adenosine and dichlorophosphoric acid.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Scientific Research Applications
5’-O-(Dichlorophosphoryl)adenosine has several applications in scientific research:
Biochemistry: Used as a probe to study enzyme mechanisms involving nucleosides.
Pharmacology: Investigated for its potential as an antiviral or anticancer agent.
Molecular Biology: Utilized in the synthesis of modified oligonucleotides for gene regulation studies.
Mechanism of Action
The mechanism of action of 5’-O-(Dichlorophosphoryl)adenosine involves its interaction with specific enzymes and receptors. The dichlorophosphoryl group can act as a leaving group, facilitating the formation of covalent bonds with target proteins or nucleic acids. This can inhibit enzyme activity or alter nucleic acid function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-Monophosphate (AMP): A naturally occurring nucleotide involved in cellular energy transfer.
Adenosine 5’-Diphosphate Ribose (ADPR): An intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+).
Uniqueness
5’-O-(Dichlorophosphoryl)adenosine is unique due to the presence of the dichlorophosphoryl group, which imparts distinct chemical reactivity and potential biological activity compared to other adenosine derivatives.
Properties
CAS No. |
34051-17-7 |
|---|---|
Molecular Formula |
C10H12Cl2N5O5P |
Molecular Weight |
384.11 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dichlorophosphoryloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12Cl2N5O5P/c11-23(12,20)21-1-4-6(18)7(19)10(22-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10,18-19H,1H2,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
CXFQFFBLOSCANA-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(Cl)Cl)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(Cl)Cl)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



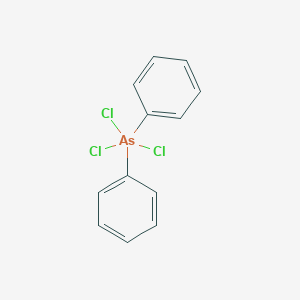
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
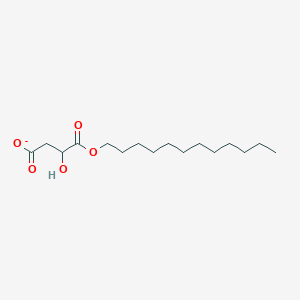
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
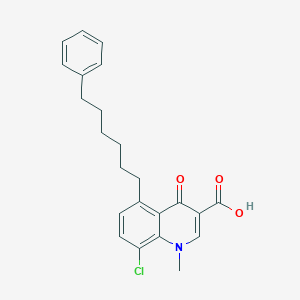
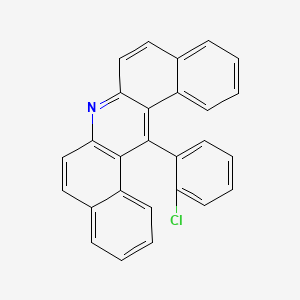
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
